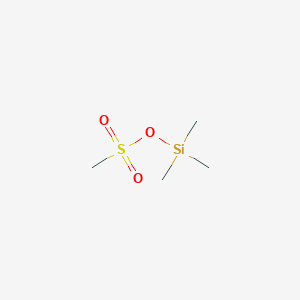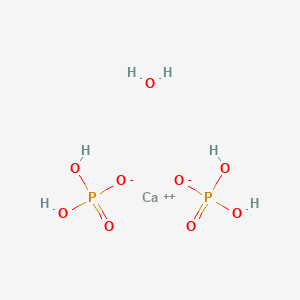
1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
Compounds with similar structures, such as 1-chloro-4-trifluoromethylbenzene and phenylboronic acid , are used in various fields, including organic synthesis. They are typically clear, colorless liquids or white powders .
Molecular Structure Analysis
The molecular structure of similar compounds often involves planar compounds with idealized molecular symmetry . The specific structure of “1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve mild Lewis acids . The specific reactions that “1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene” undergoes would depend on its specific structure and the conditions it’s exposed to.Physical And Chemical Properties Analysis
Similar compounds often have properties such as a clear, colorless appearance, an aromatic odor, and specific boiling and melting points . The specific physical and chemical properties of “1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene” would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Materials
Polymer Synthesis
The synthesis and characterization of novel fluorine-containing polyetherimide materials have been demonstrated using derivatives of the mentioned compound. For instance, the reaction of hydroquinone and 2-chloro-5-nitrobenzene trifluoride led to the synthesis of a compound which was further reacted to produce fluorine-containing polyetherimide. These materials were characterized using Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC), highlighting their potential in the creation of novel polymers with unique properties (Yu Xin-hai, 2010).
Crystal Structure Analysis
Studies have also focused on the crystal structures of trifluoromethyl-substituted compounds, showcasing their molecular configurations and interactions. Such analyses provide insights into the molecular arrangements that could influence the physical and chemical properties of materials developed from these compounds (Bin Li et al., 2005).
Environmental and Chemical Reactivity Studies
Photochemical Reactivity
Research into the photochemical behavior of related compounds on different soils has been conducted to understand their environmental impact and degradation pathways. This includes studying the kinetics of retention and photochemical reactions in soils with varying organic matter content, providing valuable data on the environmental behavior of these chemicals (L. Scrano et al., 2004).
Advanced Chemical Synthesis Techniques
Microwave-Assisted Synthesis
The development of a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles through a three-step synthesis starting from a chloro-nitro-trifluoromethylbenzene derivative has been reported. This showcases an efficient method for producing compounds with significant structural features for potential applications, utilizing microwave-assisted reactions for enhanced efficiency (Diana Vargas-Oviedo et al., 2017).
Safety And Hazards
The safety and hazards associated with similar compounds often involve risks such as skin irritation, serious eye damage, and inhalation hazards . The specific safety and hazards associated with “1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene” would need to be determined through safety data sheets and other safety assessments.
Zukünftige Richtungen
The future directions for research on “1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene” could involve further studies on its synthesis, properties, and potential applications. Similar compounds have been studied for their potential as analgesics , suggesting that “1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene” could also have potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c1-8-6-10(3-4-11(8)15)22-13-5-2-9(14(16,17)18)7-12(13)19(20)21/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUKZUVAUOUEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288986 | |
| Record name | 1-(4-chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
CAS RN |
1799-97-9 | |
| Record name | 1799-97-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1799-97-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















